N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide
Description
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methoxyacetamide is a synthetic sulfone-containing acetamide derivative characterized by a five-membered thiolane ring (1λ⁶-thiolan) with two sulfonyl oxygen atoms at the 1-position and a hydroxyl group at the 4-position. The 2-methoxyacetamide moiety is linked to the nitrogen atom at the 3-position of the thiolane ring. This compound is of interest due to its structural similarity to pharmacologically active sulfonamide and thiazolidinedione derivatives, which are often explored for metabolic and anti-inflammatory applications .
Properties
Molecular Formula |
C7H13NO5S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C7H13NO5S/c1-13-2-7(10)8-5-3-14(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
IHZYAEQALQBXER-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide typically involves the reaction of a thiolane derivative with methoxyacetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiolane ring and methoxyacetamide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The sulfone group in the thiolane ring enhances metabolic stability compared to non-sulfonated analogues .
- Substituent variations (e.g., methoxy vs. chlorophenoxy) influence solubility and receptor binding. For instance, the 2-methoxy group in the target compound may improve membrane permeability relative to bulkier substituents like 2,2-dimethylpropanamide .
Pharmacological and Physicochemical Properties
- Hypoglycemic Activity : Thiazolidinedione derivatives (e.g., compounds in ) exhibit PPAR-γ agonism, reducing blood glucose levels. The target compound’s sulfone-thiolane core may lack this activity but could be modified for alternative targets .
- Toxicity : Thiazolidinediones are associated with hepatotoxicity, whereas sulfone-containing compounds (e.g., ) often show improved safety profiles due to reduced reactive metabolite formation .
Physicochemical Data :
| Property | Target Compound (Predicted) | 2-(4-Chlorophenoxy)-N-(thiolan-3-yl)acetamide | Thiazolidinedione-3d |
|---|---|---|---|
| LogP | ~1.2 (moderate lipophilicity) | 2.8 | 1.5 |
| Water Solubility | Low | Very low | Moderate |
- The 4-hydroxy group in the target compound may enhance solubility compared to the 4-chlorophenoxy analogue .
Biological Activity
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide is a sulfur-containing heterocyclic compound with potential biological activities. Its unique structural properties contribute to its reactivity and efficacy in various biological contexts. This article explores the compound's biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiane ring structure and includes a hydroxyl group and an amide functional group. Its molecular formula is C₇H₉NO₃S, indicating the presence of sulfur which is crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown moderate antibacterial and antifungal activities against various pathogens. The mechanisms of action are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Bacteria (Gram-positive) | Moderate | |
| Bacteria (Gram-negative) | Low | |
| Fungi | Moderate |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). In vitro studies demonstrated that this compound inhibited cell proliferation significantly.
Case Study: Anticancer Evaluation
A study involving the compound showed that it induced apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects. The BrdU proliferation assay indicated a dose-dependent decrease in cell viability.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| C6 | 20 | Cell cycle arrest |
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
- Interaction with Cellular Receptors : May modulate signaling pathways related to cell survival and apoptosis.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiolane derivatives. Comparative studies highlight its unique efficacy profile.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-Hydroxy-1,1-dioxo-thiolan) | Dioxothiolan derivative | Antimicrobial and anticancer |
| Thiazolidine derivatives | Thiazolidine ring | Varies; generally less potent |
| 2-Thioxoimidazolidinone | Imidazolidine derivative | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
